molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7

6-Methylene-[1,4]dioxepane

Cat. No. B2794398
CAS RN: 28544-86-7
M. Wt: 114.144
InChI Key: DQXYFBLUOIXBIY-UHFFFAOYSA-N
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Description

6-Methylene-[1,4]dioxepane (CAS No. 28544-86-7) is a cyclic organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is also known as 6-methylidene-1,4-dioxepane . This compound belongs to the class of cyclic ketene acetals (CKAs) and has potential applications in polymer synthesis and material design.


Molecular Structure Analysis

The molecular structure of 6-Methylene-[1,4]dioxepane consists of a seven-membered ring containing an oxygen atom and a double bond. The exo-methylene group contributes to its reactivity and potential for ring-opening polymerization .


Chemical Reactions Analysis

6-Methylene-[1,4]dioxepane can undergo radical ring-opening polymerization, leading to the formation of linear polyesters. The mechanism involves the generation of a ring-opened radical, which subsequently propagates the polymer chain. The resulting polymers exhibit various functional groups in their backbone, such as ethers and esters .

Scientific Research Applications

Degradable Polymeric Nanomaterials

6-Methylene-[1,4]dioxepane is used in the preparation of degradable polymeric nanomaterials with a high solid content and multiple morphologies . The RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane was demonstrated to achieve various morphologies, including spheres, vesicles, worms, and large compound vesicles . This opens up a new avenue for the preparation of degradable polymeric nanomaterials .

Tissue Engineering

6-Methylene-[1,4]dioxepane is used in tissue engineering applications . For instance, it can be blended with other materials forming blends, copolymers, and composites with the essential physiochemical and mechanical properties as per the requirement . These scaffolds offer a unique architecture at the nano-scale with desired porosity for selective movement of small molecules and form a suitable three-dimensional matrix similar to ECM .

Skin Tissue Regeneration

6-Methylene-[1,4]dioxepane is used in the preparation of PCL/gelatin blend electrospun nanofibers containing lawsone (2–hydroxy–1,4–naphthoquinone) for skin tissue regeneration . The prepared scaffolds showed increased cell attachment and proliferation along with prolonged release of lawsone over a period of 20 days .

Preparation of Thermoresponsive Degradable Copolymers and Hydrogels

6-Methylene-[1,4]dioxepane is used in the preparation of thermoresponsive degradable copolymers and hydrogels by radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide . The obtained polymers exhibited low changes in the swelling ratio and remaining weight of PMD hydrogels were used to determine the degradation behavior of the gels .

Mechanism of Action

The radical ring-opening polymerization of 6-Methylene-[1,4]dioxepane proceeds via reversible addition-fragmentation transfer (RAFT) mechanism. This process allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow distributions. The ability to tune the molecular weight by adjusting the monomer-to-initiator ratio demonstrates the “living” nature of this polymerization .

Safety and Hazards

The safety information for 6-Methylene-[1,4]dioxepane is available in the Material Safety Data Sheet (MSDS) provided by the manufacturer . It is essential to handle this compound with proper precautions and follow safety guidelines.

properties

IUPAC Name

6-methylidene-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXYFBLUOIXBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylene-[1,4]dioxepane

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